molecular formula C16H22N2O3S2 B2858954 5-Isopropyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one CAS No. 1009245-59-3

5-Isopropyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one

Cat. No. B2858954
CAS RN: 1009245-59-3
M. Wt: 354.48
InChI Key: HFNQJMCCQNSADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the sources I searched .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented in the sources I searched .

Scientific Research Applications

Antimicrobial and Antitubercular Applications

Compounds structurally related to "5-Isopropyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one" have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, novel sulfonyl derivatives exhibiting moderate to significant antibacterial and antifungal activities, alongside excellent antitubercular molecules, were identified, demonstrating the potential for these compounds in treating infections caused by various pathogens (Kumar, Prasad, & Chandrashekar, 2013).

Anticancer Activity

Derivatives of thioxoimidazolidinones have been investigated for their antiproliferative effects against viable human skin fibroblast cell line and carcinoma cell lines, revealing the potential for these compounds in cancer treatment. The nitro group on the thiazolidinone moiety and the substitution at the fourth position of the aryl ring were particularly important for antiproliferative activity, highlighting the significance of structural modifications in enhancing therapeutic efficacy (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Inhibition of Cytolytic Protein Perforin

Research into novel 5-arylidene-2-thioxoimidazolidin-4-ones explored their utility as inhibitors of the lymphocyte-expressed pore-forming protein perforin. This investigation revealed that certain compounds could inhibit the lytic activity of perforin, which is expressed by natural killer cells, at concentrations that were non-toxic to the killer cells themselves. This indicates a potential application in modulating immune responses or in the treatment of diseases where perforin-mediated cytotoxicity plays a role (Spicer, Lena, Lyons, Huttunen, Miller, O’Connor, Bull, Helsby, Jamieson, Denny, Ciccone, Browne, Lopez, Rudd-Schmidt, Voskoboinik, & Trapani, 2013).

Mechanism of Action

The mechanism of action of this compound is not documented in the sources I searched .

Safety and Hazards

The safety and hazards associated with this compound are not documented in the sources I searched .

Future Directions

The future directions for the research and application of this compound are not documented in the sources I searched .

properties

IUPAC Name

5-propan-2-yl-2-sulfanylidene-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-8(2)13-15(19)17-16(22)18(13)23(20,21)14-11(5)9(3)7-10(4)12(14)6/h7-8,13H,1-6H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNQJMCCQNSADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(C(=O)NC2=S)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one

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